

Spectroscopic and Synthetic Profile of a Representative Oxazolidine Derivative

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Compound of Interest

Compound Name: 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Cat. No.: B1207425

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Disclaimer: The spectroscopic data for the specific compound "Oxazolidine E" (CAS 7747-35-5; 7a-ethyl-dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole) is not readily available in public databases or scientific literature. To fulfill the structural requirements of this request, this technical guide presents a comprehensive analysis of a representative oxazolidine derivative, N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide-glycolic acid cycloadduct (Compound B1), based on the data reported in the Iraqi Journal of Science. This example serves to demonstrate the requested format for data presentation, experimental protocols, and visualization.

This document provides a detailed overview of the spectroscopic and synthetic aspects of a specific oxazolidine derivative. It is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of the characterization and synthesis of such compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the representative oxazolidine derivative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Compound B1

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.70	Doublet	2H	Ar-H
7.80	Doublet	2H	Ar-H
7.50	Doublet	2H	Ar-H
6.80	Doublet	2H	Ar-H
6.10	Singlet	1H	CH (oxazolidine ring)
4.20	Singlet	2H	CH ₂ (oxazolidine ring)
3.78	Singlet	6H	N(CH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data for Compound B1

Chemical Shift (δ) ppm	Assignment
170	C=O (oxazolidine ring)
164	C=O (amide)
150-112	Ar-C
95	CH (oxazolidine ring)
66	CH ₂ (oxazolidine ring)
49	N-CH ₃

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for Compound B1

Wavenumber (cm ⁻¹)	Assignment
1720-1685	C=O (amide of the five-membered ring)
1672	C=O (amide)
1600, 1566	C=C (aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry data for this specific compound was not provided in the reference literature.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of the representative oxazolidine derivative.

Synthesis of Oxazolidine Derivative (Compound B1)

The synthesis was conducted in a two-step process:

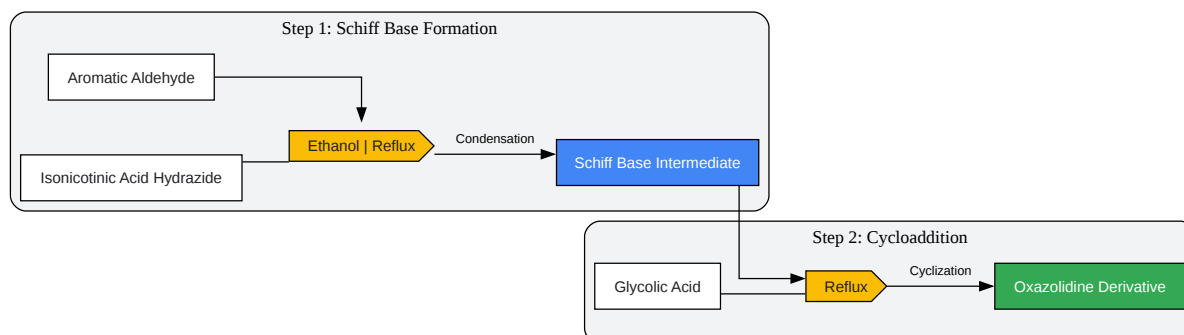
- Schiff Base Formation:** An equimolar mixture of isonicotinic acid hydrazide and a selected aromatic aldehyde (in this case, 4-(dimethylamino)benzaldehyde) was refluxed in ethanol for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled, and the resulting precipitate was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the Schiff base intermediate.
- Cycloaddition Reaction:** To a solution of the Schiff base in an appropriate solvent, glycolic acid was added. The mixture was refluxed for 8-10 hours. After the completion of the reaction, as indicated by TLC, the solvent was removed under reduced pressure. The resulting solid was washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by washing with water. The crude product was then purified by recrystallization to afford the final oxazolidine derivative.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H NMR and ^{13}C NMR spectra were recorded on a Bruker Vance 400 MHz spectrometer. Deuterated dimethyl sulfoxide (DMSO- d_6) was used as the solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: FT-IR spectra were recorded using KBr pellets on an FT-IR spectrophotometer. The spectral range was typically 4000-400 cm^{-1} .

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis process for the preparation of the oxazolidine derivative.



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Synthesis of the representative oxazolidine derivative.

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